C-6 NBD Ceramide
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Overview
Description
C-6 NBD Ceramide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a long hydrocarbon chain with hydroxyl groups and a benzoxadiazole moiety, making it a subject of interest in both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-6 NBD Ceramide typically involves multiple steps, starting with the preparation of the hydrocarbon chain and the benzoxadiazole moiety separately. The key steps include:
Hydrocarbon Chain Synthesis: The hydrocarbon chain can be synthesized through a series of reactions, including aldol condensation, reduction, and hydroxylation.
Benzoxadiazole Synthesis: The benzoxadiazole moiety is prepared through nitration and cyclization reactions.
Coupling Reaction: The final step involves coupling the hydrocarbon chain with the benzoxadiazole moiety using amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
C-6 NBD Ceramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
C-6 NBD Ceramide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of C-6 NBD Ceramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- **C-6 NBD Ceramide shares similarities with other benzoxadiazole derivatives and long-chain hydrocarbon compounds.
Uniqueness
- The unique combination of a long hydrocarbon chain with hydroxyl groups and a benzoxadiazole moiety sets this compound apart from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRBXILQRLFIK-DPGCSIDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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